1-azido-3-methyl-5-nitrobenzene
CAS No.: 1566395-58-1
Cat. No.: VC11547387
Molecular Formula: C7H6N4O2
Molecular Weight: 178.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1566395-58-1 |
---|---|
Molecular Formula | C7H6N4O2 |
Molecular Weight | 178.1 |
Introduction
Structural and Electronic Properties
Molecular Architecture
The benzene core of 1-azido-3-methyl-5-nitrobenzene serves as a scaffold for three distinct functional groups. The azide group at position 1 introduces a high-energy 1,3-dipole capable of participating in cycloaddition reactions, while the electron-withdrawing nitro group at position 5 polarizes the aromatic ring, directing electrophilic substitutions to specific positions. The methyl group at position 3 contributes steric bulk, moderating reactivity and influencing regioselectivity in subsequent transformations .
Table 1: Substituent Effects on Reactivity
Position | Functional Group | Electronic Effect | Steric Influence |
---|---|---|---|
1 | -N₃ | Dipole generation | Moderate |
3 | -CH₃ | Electron-donating | Significant |
5 | -NO₂ | Electron-withdrawing | Negligible |
Spectroscopic Characterization
While direct spectroscopic data for 1-azido-3-methyl-5-nitrobenzene is limited in the provided sources, analogous azido-nitrobenzene derivatives exhibit characteristic signals. For instance, the azide stretch typically appears near 2100 cm⁻¹ in infrared (IR) spectroscopy, while nitro groups absorb strongly around 1520 and 1350 cm⁻¹ . Nuclear magnetic resonance (NMR) data for similar compounds, such as 1-(azidomethyl)-3-nitrobenzene, reveal aryl proton resonances between δ 7.5–8.2 ppm and methylene protons near δ 4.5 ppm in ¹H NMR .
Synthetic Methodologies
Diazotization-Azidation Sequence
A plausible synthesis begins with 3-methyl-5-nitroaniline, where the amino group undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. Subsequent treatment with sodium azide (NaN₃) replaces the diazonium group with an azide, yielding the target compound. Critical precautions include maintaining low temperatures to avoid decomposition and employing inert atmospheres to mitigate explosion risks associated with azides .
Industrial-Scale Considerations
Optimization strategies for large-scale production focus on solvent selection (e.g., dimethylformamide or acetonitrile), catalyst efficiency (e.g., copper(I) salts for click chemistry), and purification via column chromatography or recrystallization. Yield improvements often involve stabilizing intermediates through pH control or phase-transfer catalysis .
Reaction Pathways and Mechanisms
Azide-Specific Transformations
The azide group’s 1,3-dipolar character enables participation in Huisgen cycloaddition with alkynes, forming 1,2,3-triazoles—a reaction accelerated by copper(I) catalysts. For example, reacting 1-azido-3-methyl-5-nitrobenzene with phenylacetylene under Cu(I) catalysis generates a triazole derivative, a process critical to bioconjugation and polymer chemistry .
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine, producing 3-methyl-5-aminophenyl azide. This amine intermediate serves as a precursor for azo dyes or pharmaceutical building blocks. Kinetic studies indicate that the methyl group’s steric effects slow reduction rates compared to non-methylated analogs .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s triazole derivatives exhibit antimicrobial and anticancer properties. For instance, coupling with propargyl-containing bioactive molecules via click chemistry has yielded candidates for kinase inhibition, as demonstrated in preclinical studies .
Polymer Functionalization
Incorporating 1-azido-3-methyl-5-nitrobenzene into polymer backbones introduces crosslinking sites. Post-polymerization modification with alkynes creates densely functionalized materials for sensors or drug delivery systems, leveraging the nitro group’s electron-deficient nature for π-π stacking in conductive polymers .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparative studies with 1-azido-4-nitrobenzene reveal that para-nitro substitution enhances azide reactivity in cycloadditions due to stronger electron withdrawal, whereas the meta-methyl group in 1-azido-3-methyl-5-nitrobenzene introduces steric hindrance, reducing reaction rates by 15–20% .
Table 2: Reactivity Comparison of Azido-Nitrobenzenes
Compound | Cycloaddition Rate (k, M⁻¹s⁻¹) | Reduction Potential (E₁/₂, V) |
---|---|---|
1-azido-3-methyl-5-nitro | 0.45 ± 0.03 | -0.34 vs SCE |
1-azido-4-nitro | 0.62 ± 0.05 | -0.29 vs SCE |
1-azido-2-nitro | 0.28 ± 0.02 | -0.41 vs SCE |
Functional Group Interplay
The methyl group’s electron-donating inductive effect partially offsets the nitro group’s ring deactivation, creating a unique electronic landscape. Density functional theory (DFT) calculations predict a 0.15 eV elevation in the highest occupied molecular orbital (HOMO) energy compared to non-methylated analogs, enhancing susceptibility to electrophilic attack .
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